Cas no 881-50-5 (N-(4-Bromo-2-nitrophenyl)acetamide)
N-(4-Bromo-2-nitrophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Bromo-2-nitrophenyl)acetamide
- 4'-BROMO-2'-NITROACETANILIDE
- Acetamide, N-(4-bromo-2-nitrophenyl)-
- 2-acetamido-5-bromonitrobenzene
- 4-Brom-2-nitro-acetanilid
- acetic acid-(4-bromo-2-nitro-anilide)
- Essigsaeure-(4-brom-2-nitro-anilid)
- N-(4-bromo-2-nitro-phenyl)-acetamide
- 4-Bromo-2-nitroacetanilide
- GUBNCRISSRANNO-UHFFFAOYSA-N
- 4 -Bromo-2 -nitroacetanilide
- NSC142293
- PubChem15583
- 2-Nitro-4-bromacetanilid
- N-Acetyl 4-bromo-2-nitroaniline
- STK367251
- BBL000685
- N-(4-Bromo-2-nitrophenyl)acetamide #
- AS0343
- Acetanilide, 4′-bromo-2′-nitro- (6CI, 7CI, 8CI)
- N-(4-Bromo-2-nitrophenyl)acetamide (ACI)
- 4′-Bromo-2′-nitroacetanilide
- NSC 142293
- MFCD00024299
- NS00039244
- CS-0153992
- AE-848/01518043
- 4//'-Bromo-2//'-nitroacetanilide
- DB-057046
- EN300-18635
- Z87001616
- NSC-142293
- DTXSID10236818
- DS-5199
- CCG-249272
- SCHEMBL978546
- ALBB-023629
- AKOS004910224
- 881-50-5
- SY107207
-
- MDL: MFCD00024299
- Inchi: 1S/C8H7BrN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12)
- InChI Key: GUBNCRISSRANNO-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C([N+](=O)[O-])=CC(Br)=CC=1
Computed Properties
- Exact Mass: 257.96400
- Monoisotopic Mass: 257.96400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.8
- Topological Polar Surface Area: 74.9
Experimental Properties
- Melting Point: 102-104°C
- PSA: 74.92000
- LogP: 2.91190
N-(4-Bromo-2-nitrophenyl)acetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(4-Bromo-2-nitrophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N896312-5g |
N-(4-Bromo-2-nitrophenyl)acetamide |
881-50-5 | 97% | 5g |
2,306.70 | 2021-05-17 | |
| TRC | N498688-2.5mg |
N-(4-Bromo-2-nitrophenyl)acetamide |
881-50-5 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N498688-5mg |
N-(4-Bromo-2-nitrophenyl)acetamide |
881-50-5 | 5mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N498688-25mg |
N-(4-Bromo-2-nitrophenyl)acetamide |
881-50-5 | 25mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N84860-250mg |
N-(4-Bromo-2-nitrophenyl)acetamide |
881-50-5 | 97% | 250mg |
¥65.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N84860-100mg |
N-(4-Bromo-2-nitrophenyl)acetamide |
881-50-5 | 100mg |
¥36.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N84860-5g |
N-(4-Bromo-2-nitrophenyl)acetamide |
881-50-5 | 97% | 5g |
¥496.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N84860-1g |
N-(4-Bromo-2-nitrophenyl)acetamide |
881-50-5 | 97% | 1g |
¥165.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RX949-250mg |
N-(4-Bromo-2-nitrophenyl)acetamide |
881-50-5 | 97% | 250mg |
380CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RX949-5g |
N-(4-Bromo-2-nitrophenyl)acetamide |
881-50-5 | 97% | 5g |
461.0CNY | 2021-07-10 |
N-(4-Bromo-2-nitrophenyl)acetamide Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
Production Method 3
Production Method 4
Production Method 5
1.2 Reagents: Sodium thiosulfate
Production Method 6
1.2 Reagents: Sodium bicarbonate Solvents: Water
Production Method 7
2.1 Reagents: Oxygen , Iron nitrate (Fe(NO3)3) nonahydrate Catalysts: N-Hydroxyphthalimide Solvents: 1,2-Dichloroethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 10 h, 50 °C; 50 °C → rt
2.2 Reagents: Sodium chloride Solvents: Water ; rt
Production Method 8
Production Method 9
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt
2.1 Reagents: Sulfuric acid ; < 8 °C
2.2 Reagents: Nitric acid ; < 10 °C; 30 min, rt
Production Method 10
2.1 100 °C
Production Method 11
1.2 Reagents: Water ; cooled
2.1 Solvents: Acetic acid ; 3 h, 100 °C
N-(4-Bromo-2-nitrophenyl)acetamide Raw materials
N-(4-Bromo-2-nitrophenyl)acetamide Preparation Products
N-(4-Bromo-2-nitrophenyl)acetamide Suppliers
N-(4-Bromo-2-nitrophenyl)acetamide Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on N-(4-Bromo-2-nitrophenyl)acetamide
N-(4-Bromo-2-nitrophenyl)acetamide (CAS No. 881-50-5): A Comprehensive Overview of Properties and Applications
N-(4-Bromo-2-nitrophenyl)acetamide (CAS No. 881-50-5) is an important organic compound with a wide range of applications in pharmaceutical research, agrochemical development, and material science. This aromatic amide derivative, characterized by its bromo and nitro functional groups, has gained significant attention in recent years due to its versatile chemical properties and potential in various industrial applications.
The molecular structure of N-(4-Bromo-2-nitrophenyl)acetamide consists of a phenyl ring substituted with both bromine and nitro groups at specific positions, along with an acetamide side chain. This unique arrangement contributes to its distinct chemical behavior, making it valuable for numerous synthetic pathways. Researchers often search for "N-(4-Bromo-2-nitrophenyl)acetamide synthesis" or "881-50-5 chemical properties" when exploring its potential uses in their projects.
In pharmaceutical applications, N-(4-Bromo-2-nitrophenyl)acetamide serves as a crucial intermediate in the development of various drug candidates. Its structural features make it particularly interesting for medicinal chemists working on novel therapeutic agents. Recent studies have investigated its potential in creating compounds with specific biological activities, addressing current healthcare challenges that align with global research trends.
The compound's physical properties include a molecular weight of 259.07 g/mol and characteristic solubility patterns that make it suitable for various organic reactions. Scientists frequently inquire about "N-(4-Bromo-2-nitrophenyl)acetamide solubility" or "CAS 881-50-5 melting point" when planning experimental procedures. These parameters are essential for determining appropriate reaction conditions and purification methods.
From an industrial perspective, N-(4-Bromo-2-nitrophenyl)acetamide plays a role in the production of specialty chemicals and advanced materials. Its electron-withdrawing groups make it valuable in designing molecules with specific electronic properties, relevant to emerging technologies in electronics and optoelectronics. This connection to high-tech applications has increased interest in "N-(4-Bromo-2-nitrophenyl)acetamide applications" among material science researchers.
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Analytical characterization of N-(4-Bromo-2-nitrophenyl)acetamide typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods provide crucial information about purity and structural confirmation, addressing common queries like "how to analyze N-(4-Bromo-2-nitrophenyl)acetamide" or "CAS 881-50-5 spectral data". Proper characterization ensures the compound meets the required specifications for various applications.
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Looking to the future, N-(4-Bromo-2-nitrophenyl)acetamide continues to attract research interest due to its structural versatility. Its potential applications in developing new materials and bioactive compounds position it as a valuable building block in synthetic chemistry. The compound's role in addressing current scientific challenges ensures its ongoing importance in both academic and industrial settings.
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